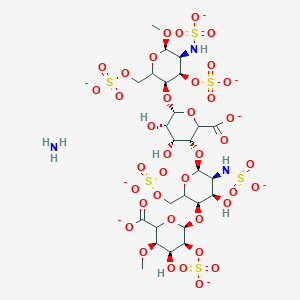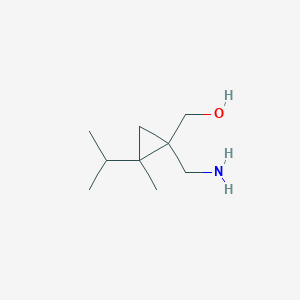
Dechloro Asenapine Ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dechloro Asenapine Ethanedioate is a chemical compound that has garnered significant attention due to its potential therapeutic and environmental applications. It is a derivative of Asenapine, a medication used to treat schizophrenia and bipolar disorder
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Dechloro Asenapine Ethanedioate involves several synthetic routes. One common method includes the reaction of Asenapine with ethanedioic acid (oxalic acid) under controlled conditions. The reaction typically occurs in a solvent such as methanol or ethanol, with the temperature maintained between 20-30°C. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Dechloro Asenapine Ethanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Dechloro Asenapine Ethanedioate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating psychiatric disorders such as schizophrenia and bipolar disorder.
Industry: Utilized in the manufacture of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Dechloro Asenapine Ethanedioate involves its interaction with various molecular targets and pathways. It acts as an antagonist at serotonin (5HT2A) and dopamine (D2) receptors, which are implicated in the regulation of mood and behavior. This antagonistic activity enhances the efflux of dopamine and acetylcholine in the brain, potentially improving cognitive function and reducing symptoms of psychiatric disorders .
Comparaison Avec Des Composés Similaires
Asenapine: The parent compound, used to treat schizophrenia and bipolar disorder.
Chlorpromazine: Another antipsychotic with similar therapeutic applications.
Olanzapine: Atypical antipsychotic with a similar mechanism of action.
Uniqueness: Dechloro Asenapine Ethanedioate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike its parent compound Asenapine, it lacks a chlorine atom, which may result in different pharmacokinetic and pharmacodynamic profiles.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dechloro Asenapine Ethanedioate involves the conversion of Asenapine to Dechloro Asenapine followed by the reaction of Dechloro Asenapine with Ethanedioic acid.", "Starting Materials": [ { "Name": "Asenapine", "Amount": "1 mol" }, { "Name": "Hydrogen gas", "Amount": "Excess" }, { "Name": "Palladium on carbon", "Amount": "10% w/w" }, { "Name": "Ethanedioic acid", "Amount": "1 mol" }, { "Name": "Dichloromethane", "Amount": "100 mL" }, { "Name": "Diethyl ether", "Amount": "100 mL" }, { "Name": "Sodium hydroxide", "Amount": "1 mol" }, { "Name": "Hydrochloric acid", "Amount": "1 mol" } ], "Reaction": [ { "Step": "Asenapine is hydrogenated in the presence of palladium on carbon to yield Dechloro Asenapine.", "Reactants": [ { "Name": "Asenapine", "Amount": "1 mol" }, { "Name": "Hydrogen gas", "Amount": "Excess" }, { "Name": "Palladium on carbon", "Amount": "10% w/w" } ], "Products": [ { "Name": "Dechloro Asenapine", "Amount": "1 mol" } ] }, { "Step": "Dechloro Asenapine is reacted with Ethanedioic acid in dichloromethane and diethyl ether in the presence of sodium hydroxide to yield Dechloro Asenapine Ethanedioate.", "Reactants": [ { "Name": "Dechloro Asenapine", "Amount": "1 mol" }, { "Name": "Ethanedioic acid", "Amount": "1 mol" }, { "Name": "Dichloromethane", "Amount": "100 mL" }, { "Name": "Diethyl ether", "Amount": "100 mL" }, { "Name": "Sodium hydroxide", "Amount": "1 mol" } ], "Products": [ { "Name": "Dechloro Asenapine Ethanedioate", "Amount": "1 mol" }, { "Name": "Sodium chloride", "Amount": "1 mol" }, { "Name": "Water", "Amount": "100 mL" } ] }, { "Step": "Dechloro Asenapine Ethanedioate is acidified with hydrochloric acid to yield Dechloro Asenapine Ethanedioate as a solid.", "Reactants": [ { "Name": "Dechloro Asenapine Ethanedioate", "Amount": "1 mol" }, { "Name": "Hydrochloric acid", "Amount": "1 mol" } ], "Products": [ { "Name": "Dechloro Asenapine Ethanedioate", "Amount": "1 mol (solid)" }, { "Name": "Sodium chloride", "Amount": "1 mol" } ] } ] } | |
Numéro CAS |
1366179-39-6 |
Formule moléculaire |
C₁₇H₁₇NO ·C₂H₂O₄ |
Poids moléculaire |
341.36 |
Synonymes |
(3aR,12bR)-rel-2,3,3a,12b-Tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole Ethanedioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)
![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)
![4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone](/img/structure/B1145647.png)

